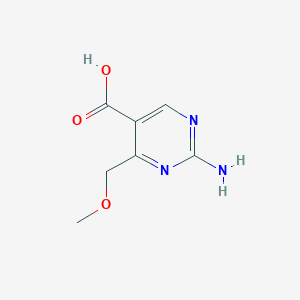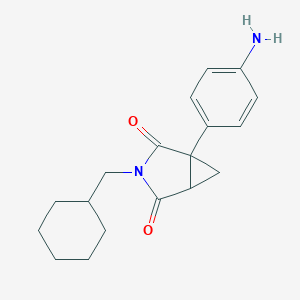
3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione, also known as CX717, is a cognitive enhancer that has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
Mechanism Of Action
The mechanism of action of 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione is not fully understood, but it is believed to enhance cognitive function by modulating the activity of glutamate receptors in the brain. 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione has been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory.
Biochemical And Physiological Effects
3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione has been shown to enhance cognitive function, memory, and learning in animal models and human trials. It has also been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory. 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD, as well as schizophrenia and depression.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione in lab experiments is its ability to enhance cognitive function, memory, and learning in animal models and human trials. This makes it a useful tool for studying the mechanisms of cognition and memory. However, one limitation of using 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione in lab experiments is its potential side effects, which can include nausea, headaches, and dizziness.
Future Directions
There are several future directions for research on 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione. One area of focus is the potential use of 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione in treating cognitive disorders such as Alzheimer's disease and ADHD. Another area of focus is the development of more potent and selective 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione analogs. Additionally, further research is needed to fully understand the mechanism of action of 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione and its potential side effects.
Conclusion
In conclusion, 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione is a cognitive enhancer that has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD. The synthesis of 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione involves a multi-step process, and its mechanism of action is believed to enhance cognitive function by modulating the activity of glutamate receptors in the brain. 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione has been shown to enhance cognitive function, memory, and learning in animal models and human trials, and has been studied for its potential use in treating schizophrenia and depression. While 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione has advantages as a tool for studying the mechanisms of cognition and memory, its potential side effects are a limitation. There are several future directions for research on 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione, including its potential use in treating cognitive disorders, the development of more potent and selective analogs, and further research on its mechanism of action and potential side effects.
Scientific Research Applications
3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD. It has been shown to enhance cognitive function, memory, and learning in animal models and human trials. 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione has also been studied for its potential use in treating schizophrenia and depression.
properties
CAS RN |
133986-32-0 |
|---|---|
Product Name |
3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione |
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(4-aminophenyl)-3-(cyclohexylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C18H22N2O2/c19-14-8-6-13(7-9-14)18-10-15(18)16(21)20(17(18)22)11-12-4-2-1-3-5-12/h6-9,12,15H,1-5,10-11,19H2 |
InChI Key |
WUHIUYRMTKSZGJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CN2C(=O)C3CC3(C2=O)C4=CC=C(C=C4)N |
Canonical SMILES |
C1CCC(CC1)CN2C(=O)C3CC3(C2=O)C4=CC=C(C=C4)N |
synonyms |
3-(cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione 3-(cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione, 1R, 5S-(+)-isomer 3-(cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione, 1S, 5R-(-)-isomer 3-CAPABH |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

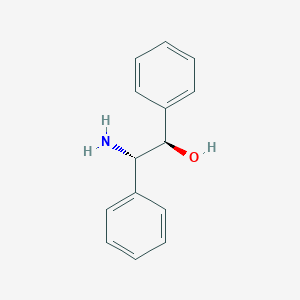
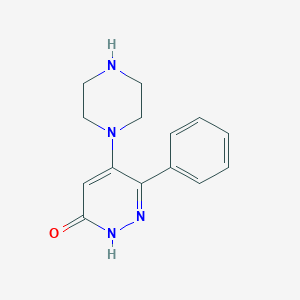
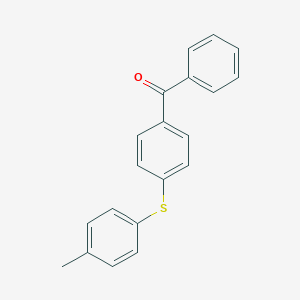
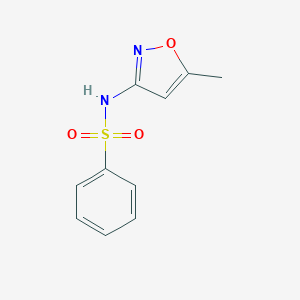
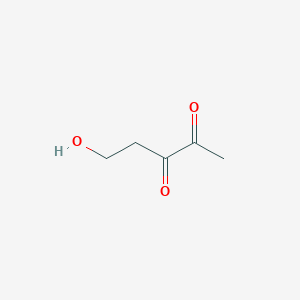
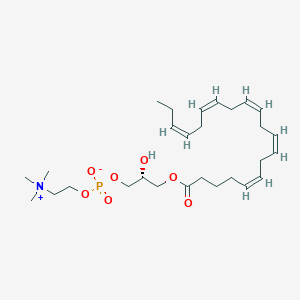
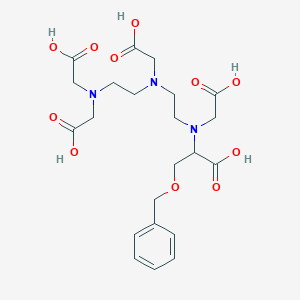
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B138121.png)
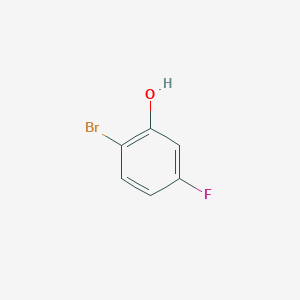
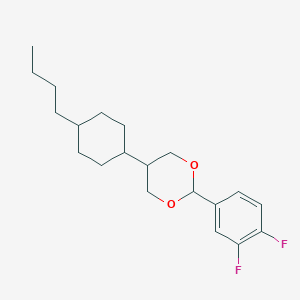
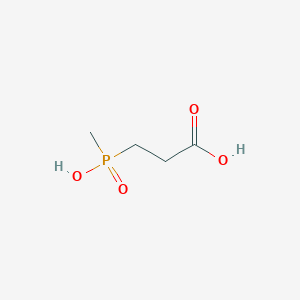
![Benzo[ghi]perylene](/img/structure/B138134.png)

